molecular formula C12H15NO2 B603797 2-(3-Phenylpyrrolidin-1-yl)acetic acid CAS No. 1083299-34-6

2-(3-Phenylpyrrolidin-1-yl)acetic acid

Cat. No.: B603797
CAS No.: 1083299-34-6
M. Wt: 205.25g/mol
InChI Key: ACXOIDBFMZDERH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Phenylpyrrolidin-1-yl)acetic acid is a chemical compound characterized by the presence of a pyrrolidine ring substituted with a phenyl group and an acetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of pyrrolidine with phenylacetic acid under specific conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for 2-(3-Phenylpyrrolidin-1-yl)acetic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-(3-Phenylpyrrolidin-1-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(3-Phenylpyrrolidin-1-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory and neuroprotective properties.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Phenylpyrrolidin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Phenylpyrrolidin-1-yl)acetic acid is unique due to its specific combination of a pyrrolidine ring, phenyl group, and acetic acid moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

2-(3-phenylpyrrolidin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c14-12(15)9-13-7-6-11(8-13)10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACXOIDBFMZDERH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC=CC=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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